molecular formula C22H21NOS B6503189 1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine CAS No. 1396803-35-2

1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine

Cat. No.: B6503189
CAS No.: 1396803-35-2
M. Wt: 347.5 g/mol
InChI Key: SFJQLQAIWLBFKQ-UHFFFAOYSA-N
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Description

1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine is an organic compound that features a biphenyl group, a thiophene ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include the use of continuous flow reactors for the Suzuki coupling and Friedel-Crafts acylation steps, as well as the use of high-pressure hydrogenation for the formation of the piperidine ring.

Chemical Reactions Analysis

Types of Reactions

1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the biphenyl group can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural properties.

    Industry: Used in the development of advanced materials such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine involves its interaction with various molecular targets and pathways. For example, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Tenocyclidine: A dissociative anesthetic with a similar piperidine and thiophene structure.

    Phencyclidine: Another dissociative anesthetic with a similar structure but different pharmacological properties.

    Thiophene Derivatives: Various thiophene-based compounds with similar structural features.

Uniqueness

1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine is unique due to its combination of a biphenyl group, a thiophene ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(4-phenylphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c24-22(23-14-12-19(13-15-23)21-7-4-16-25-21)20-10-8-18(9-11-20)17-5-2-1-3-6-17/h1-11,16,19H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJQLQAIWLBFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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